Structural and Lipophilicity Differentiation of Pyrrolidin-3-yl Diethylcarbamate from Common Pyrrolidine Carbamates
Pyrrolidin-3-yl diethylcarbamate (C9H18N2O2, MW: 186.25) differentiates itself from common pyrrolidine carbamate building blocks through its specific N,N-diethyl substitution [1]. Compared to pyrrolidin-3-yl carbamate (C5H10N2O2, MW: 130.15) [2] and the widely used Boc-protected analog, (S)-3-(Boc-amino)pyrrolidine (C9H18N2O2, MW: 186.25) , the diethylcarbamate group offers a distinct balance of lipophilicity and steric demand. The increased carbon count and non-bulky ethyl chains are predicted to confer different solubility profiles and metabolic liabilities compared to the acid-labile Boc group, making the diethyl analog a potentially superior intermediate for reactions requiring base-stable protection or for exploring structure-activity relationships where the N-substituent is a key pharmacophoric element.
| Evidence Dimension | Molecular Weight and Chemical Structure |
|---|---|
| Target Compound Data | Molecular Weight: 186.25 g/mol; Formula: C9H18N2O2; N,N-diethyl substitution [1]. |
| Comparator Or Baseline | Comparator 1 (Pyrrolidin-3-yl carbamate): MW: 130.15 g/mol; Formula: C5H10N2O2; unsubstituted carbamate [2]. Comparator 2 ((S)-3-(Boc-amino)pyrrolidine): MW: 186.25 g/mol; Formula: C9H18N2O2; N-Boc substitution . |
| Quantified Difference | Molecular weight is 56.1 g/mol greater than pyrrolidin-3-yl carbamate but identical to the Boc-protected analog, highlighting a significant difference in the functional group's steric and electronic properties despite similar molecular weight. |
| Conditions | Comparative analysis of chemical structures and predicted physicochemical properties based on molecular formula and functional group analysis. |
Why This Matters
The choice of protecting group or functional handle is critical in synthetic route design; the diethylcarbamate offers a unique stability and lipophilicity profile that cannot be replicated by a free amine or Boc-protected derivative.
- [1] ChemSrc. 1511010-26-6_CAS号:1511010-26-6_CAS No.:1511010-26-6. Published 2024-09-04. Available from: https://m.chemsrc.com/en/cas/1511010-26-6_1511010-26-6.html View Source
- [2] PubChem. Compound Summary for CID 79336990, Pyrrolidin-3-yl diethylcarbamate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/79336990 View Source
